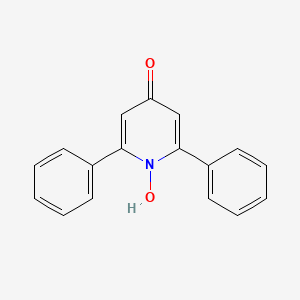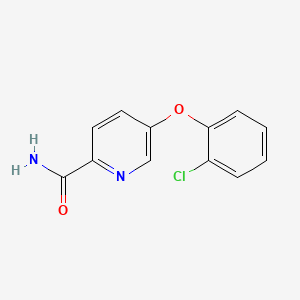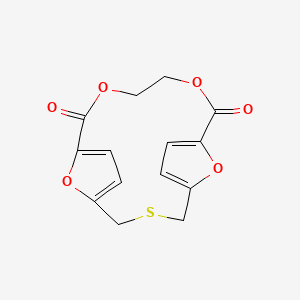![molecular formula C26H29O2P B14459911 {3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane CAS No. 71436-82-3](/img/structure/B14459911.png)
{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane is an organophosphorus compound that features a phosphane core with a unique oxane-2-yloxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane or toluene, and the reaction may require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be utilized in catalytic processes such as cross-coupling reactions.
Biology and Medicine
The compound’s potential biological activity is being explored in medicinal chemistry. It may serve as a scaffold for the development of new drugs or as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its role as a catalyst or intermediate in various chemical processes makes it valuable for manufacturing high-value products.
Mecanismo De Acción
The mechanism by which {3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane exerts its effects involves its ability to coordinate with metal centers. The oxane-2-yloxy group provides steric and electronic properties that enhance the compound’s reactivity and stability. The phosphorus center acts as a nucleophile, participating in various catalytic cycles and facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
- {3-[(Oxan-2-yl)oxy]propyl}(triphenyl)phosphanium iodide
- Triphenylphosphine oxide
- Triphenylphosphine
Uniqueness
Compared to similar compounds, {3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane exhibits unique reactivity due to the presence of the oxane-2-yloxy group. This substituent imparts distinct steric and electronic properties, making the compound more versatile in catalytic applications and chemical synthesis.
Propiedades
Número CAS |
71436-82-3 |
|---|---|
Fórmula molecular |
C26H29O2P |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
3-(oxan-2-yloxy)propylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C26H29O2P/c1-4-13-23(14-5-1)29(24-15-6-2-7-16-24,25-17-8-3-9-18-25)22-12-21-28-26-19-10-11-20-27-26/h1-9,13-18,22,26H,10-12,19-21H2 |
Clave InChI |
RKBAJHZKRNJCOQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCC=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14459833.png)
![4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde](/img/structure/B14459837.png)
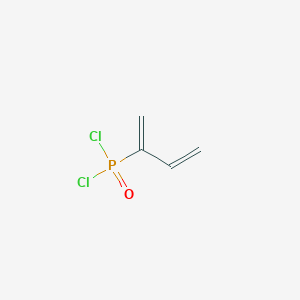
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester](/img/structure/B14459850.png)
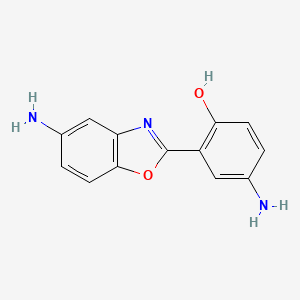
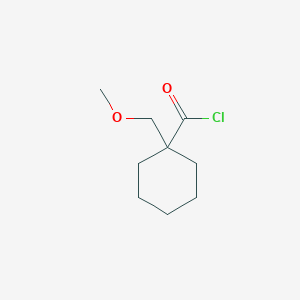
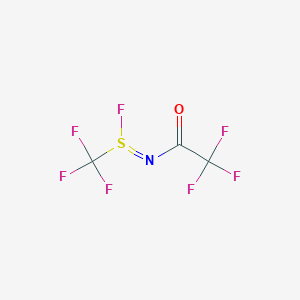
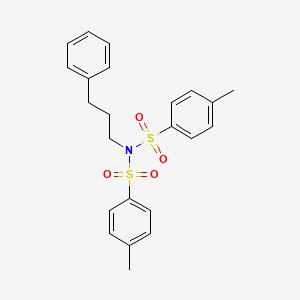
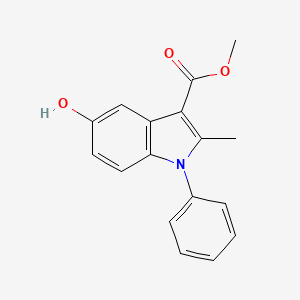
![2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14459901.png)

